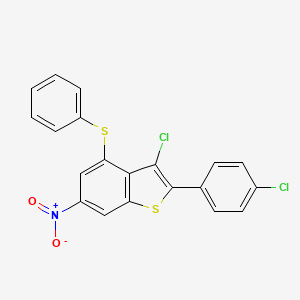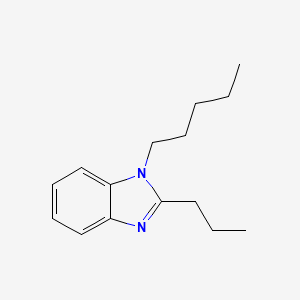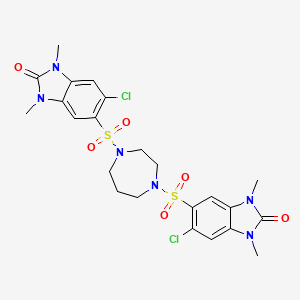![molecular formula C31H28ClN3O B15002258 1'-(2-chlorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B15002258.png)
1'-(2-chlorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Méthodes De Préparation
The synthesis of 1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE involves multiple steps, typically starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would involve the introduction of the chlorophenylmethyl and bis(4-methylphenyl) groups, followed by the formation of the spiroimidazolidine structure. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen that acts on serotonin receptors.
The uniqueness of 1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE lies in its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H28ClN3O |
|---|---|
Poids moléculaire |
494.0 g/mol |
Nom IUPAC |
1'-[(2-chlorophenyl)methyl]-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C31H28ClN3O/c1-22-11-15-25(16-12-22)34-19-20-35(26-17-13-23(2)14-18-26)31(34)27-8-4-6-10-29(27)33(30(31)36)21-24-7-3-5-9-28(24)32/h3-18H,19-21H2,1-2H3 |
Clé InChI |
LURMLFSVJCFIME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}-3,5-dimethylpiperidine](/img/structure/B15002177.png)

![ethyl 5-({4-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002197.png)
![ethyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15002204.png)
![7-[(6-bromo-4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15002205.png)



![5-(2-chlorophenyl)-7-methoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15002234.png)
![3-(4-Fluorophenyl)-7-[4-(methylsulfanyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002250.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B15002254.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide](/img/structure/B15002265.png)
![1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine](/img/structure/B15002270.png)
![N-(3-methoxypropyl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B15002276.png)
